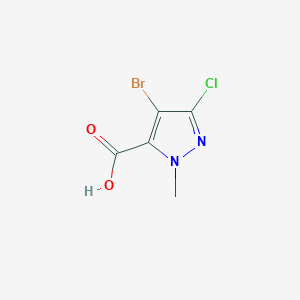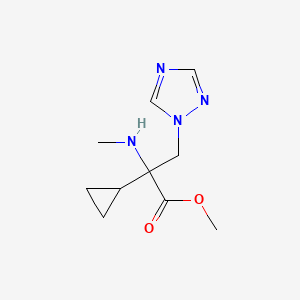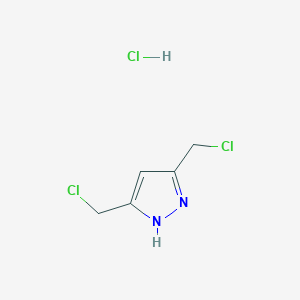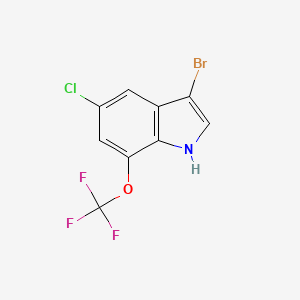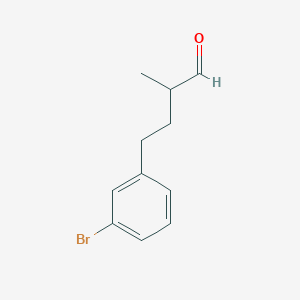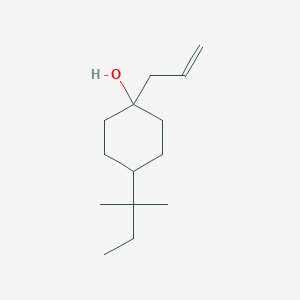
1-Allyl-4-(tert-pentyl)cyclohexan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Allyl-4-(tert-pentyl)cyclohexan-1-ol is an organic compound with the molecular formula C14H26O and a molecular weight of 210.36 g/mol . This compound is characterized by the presence of an allyl group and a tert-pentyl group attached to a cyclohexanol ring. It is a colorless liquid with a predicted density of 0.899±0.06 g/cm³ and a boiling point of 270.6±9.0 °C .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Allyl-4-(tert-pentyl)cyclohexan-1-ol typically involves the alkylation of cyclohexanol derivatives. One common method is the reaction of 4-(tert-pentyl)cyclohexanone with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and advanced purification techniques such as distillation and crystallization are often employed to achieve high-quality output .
化学反応の分析
Types of Reactions
1-Allyl-4-(tert-pentyl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form cyclohexane derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The allyl group can undergo nucleophilic substitution reactions, leading to the formation of different substituted cyclohexanols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Allyl bromide, potassium carbonate (K2CO3)
Major Products Formed
Oxidation: Formation of 4-(tert-pentyl)cyclohexanone
Reduction: Formation of 1-allyl-4-(tert-pentyl)cyclohexane
Substitution: Formation of various substituted cyclohexanols
科学的研究の応用
1-Allyl-4-(tert-pentyl)cyclohexan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of 1-Allyl-4-(tert-pentyl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The allyl and tert-pentyl groups can modulate the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems .
類似化合物との比較
Similar Compounds
Cyclohexanol: A simple cyclohexane derivative with a hydroxyl group.
4-(tert-pentyl)cyclohexanone: A ketone derivative of cyclohexane with a tert-pentyl group.
1-Allylcyclohexanol: A cyclohexanol derivative with an allyl group.
Uniqueness
1-Allyl-4-(tert-pentyl)cyclohexan-1-ol is unique due to the presence of both allyl and tert-pentyl groups on the cyclohexanol ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
特性
分子式 |
C14H26O |
|---|---|
分子量 |
210.36 g/mol |
IUPAC名 |
4-(2-methylbutan-2-yl)-1-prop-2-enylcyclohexan-1-ol |
InChI |
InChI=1S/C14H26O/c1-5-9-14(15)10-7-12(8-11-14)13(3,4)6-2/h5,12,15H,1,6-11H2,2-4H3 |
InChIキー |
ABCGJIVYMZYMQN-UHFFFAOYSA-N |
正規SMILES |
CCC(C)(C)C1CCC(CC1)(CC=C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butylN-({5-oxa-2-azaspiro[3.4]octan-6-yl}methyl)carbamate](/img/structure/B13543347.png)
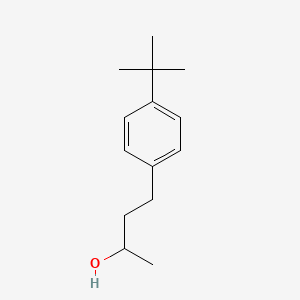
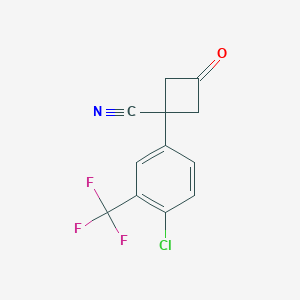


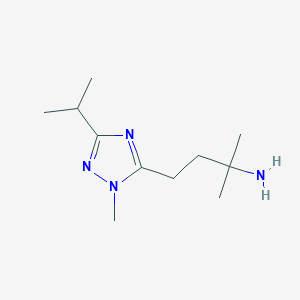
![7-(Bromomethyl)[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13543388.png)
